molecular formula C6H5ClN4O2S B8735706 5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE CAS No. 98165-60-7

5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE

Cat. No.: B8735706
CAS No.: 98165-60-7
M. Wt: 232.65 g/mol
InChI Key: ZLKWIPGKQOYHSY-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, allowing it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

    Starting Material: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution.

    Sulfonic Acids: Resulting from oxidation.

    Sulfinic Acids: Produced via reduction.

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride involves its interaction with biological targets through the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

Uniqueness

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .

Properties

CAS No.

98165-60-7

Molecular Formula

C6H5ClN4O2S

Molecular Weight

232.65 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClN4O2S/c1-4-2-3-11-5(8-4)9-6(10-11)14(7,12)13/h2-3H,1H3

InChI Key

ZLKWIPGKQOYHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)Cl

Origin of Product

United States

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